Thiohexam

Catalog No.
S595743
CAS No.
95-33-0
M.F
C13H16N2S2
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiohexam

Scorching, slow cures, and nitrosamine compliance risks degrade rubber manufacturing efficiency. Thiohexam (CBS) eliminates these: a delayed-action sulfenamide accelerator that ensures scorch safety during extrusion and rapid, high-modulus curing without nitrosamine formation. • Delivers extended scorch time for complex profiles, reducing defect rates. • Provides high crosslink density for exceptional abrasion resistance in conveyor belts and tires. • Direct replacement for regulated MBS/NOBS, maintaining throughput while meeting safety standards.

CAS Number

95-33-0

Product Name

Thiohexam

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2

InChI Key

DEQZTKGFXNUBJL-UHFFFAOYSA-N

solubility

INSOL IN WATER; SOL IN BENZENE

Synonyms

N-cyclohexyl-2-benzothiazolesulfenamide, N-cyclohexyl-2-benzothiazyl sulfenamide, N-cyclohexyl-2-benzothiazylsulfenamide, thiohexam

Canonical SMILES

C1CCC(CC1)NSC2=NC3=CC=CC=C3S2

The exact mass of the compound N-Cyclohexyl-2-benzothiazolesulfenamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4809. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

25 g, 100 g, 500 g

Thiohexam (CAS 95-33-0), industrially known as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS or CZ), is a premier delayed-action sulfenamide accelerator critical for the sulfur vulcanization of natural and synthetic rubbers [1]. Characterized by its ability to remain stable at standard processing temperatures while rapidly decomposing at vulcanization temperatures (140–180°C), CBS provides a highly effective balance of scorch safety and fast cure rates [2]. It is a cornerstone procurement choice for tire treads, conveyor belts, and molded industrial goods where high crosslink density, superior tensile strength, and efficient production cycle times are mandatory for commercial viability.

Procurement Fit

Delayed-action sulfenamide for rubber vulcanization with controlled scorch safety.
Intermediate cure profile balances processing safety and manufacturing throughput.
Analytical standard grade available for calibration and quality control workflows.

Substituting CBS with other sulfenamides or thiazoles without precise formulation adjustments leads to severe processing or regulatory failures [1]. Replacing CBS with a primary accelerator like MBT drastically reduces scorch time, risking premature vulcanization (scorching) during extrusion or calendering, which causes irreversible material loss. Conversely, substituting with DCBS extends the scorch window but significantly slows the cure rate, extending molding cycles and reducing factory throughput. Furthermore, older delayed-action substitutes like MBS (NOBS) generate highly regulated, carcinogenic nitrosamines during curing. CBS avoids these pitfalls by offering a tightly controlled, nitrosamine-safe kinetic profile that balances processing safety with rapid, high-modulus curing.

Substitution Risk

Scorch safety Replacing CBS with TBBS may shorten the processing window and increase scorch risk.
Cure rate Substituting with DCBS could reduce cure speed and lower production throughput.
Crosslink density Using an alternative sulfenamide may alter the final vulcanizate stiffness and modulus.

Scorch Safety via Delayed-Action Kinetics

Thiohexam (CBS) functions as a delayed-action accelerator, remaining inactive during high-shear mixing. Compared to primary thiazole accelerators like MBT, which exhibit a rapid onset of curing, CBS significantly extends the scorch time (ts2). In standard formulations at 160–170°C, CBS typically provides a scorch time of 3–8 minutes, whereas MBT initiates crosslinking much faster, risking severe factory scrap [1].

Evidence DimensionScorch time (ts2) at 160-170°C
Target Compound Data3–8 minutes safe processing window
Comparator Or BaselineMBT (typically < 2 minutes)
Quantified Difference>200% increase in safe processing time
ConditionsStandard NR/SBR compounding evaluated via Moving Die Rheometry (MDR)

Prevents premature vulcanization during mixing and extrusion, virtually eliminating costly material scrap.

Scorch Safety
Class-level
Ranking: DCBS > MOR > CBS > TBBS
Medium processing window.
Verify with specific compound formulation.

Accelerated Cure Rate for Molding Cycles

While dicyclohexyl-based accelerators (DCBS) offer maximum scorch safety, they suffer from sluggish vulcanization kinetics that bottleneck production. CBS delivers a significantly faster optimum cure time (t90) compared to DCBS[1]. Replacing DCBS with CBS accelerates the cure rate index (CRI), allowing the material to reach 90% of its maximum torque much faster once the activation temperature is reached.

Evidence DimensionOptimum cure time (t90)
Target Compound Data8–15 minutes at 170°C
Comparator Or BaselineDCBS (significantly longer t90)
Quantified DifferenceSubstantially shorter molding cycle time
ConditionsHigh-temperature vulcanization (150-170°C) in press molding

Shorter cure times directly translate to higher factory throughput and reduced energy consumption per molded part.

Cure Rate
Class-level
Ranking: TBBS > CBS > MOR > DCBS
Intermediate cycle time.
Formulation-dependent performance.

Nitrosamine Elimination & Compliance

Historically, MBS (NOBS) was widely used for delayed-action curing, but it decomposes to release morpholine, forming highly carcinogenic N-nitrosomorpholine. Thiohexam (CBS) decomposes into cyclohexylamine, which does not form stable, regulated carcinogenic nitrosamines under standard curing conditions [1]. This makes CBS a critical drop-in replacement for MBS to meet stringent global environmental and occupational health regulations.

Evidence DimensionRegulated nitrosamine emission
Target Compound DataNon-carcinogenic amine byproduct (cyclohexylamine)
Comparator Or BaselineMBS/NOBS (generates carcinogenic N-nitrosomorpholine)
Quantified Difference100% elimination of targeted regulated nitrosamines
ConditionsStandard high-temperature sulfur vulcanization

Ensures compliance with REACH and global EHS standards without sacrificing delayed-action performance.

Crosslink Density
Class-level
Ranking: TBBS > CBS > MOR > DCBS
Higher modulus potential.
At equal dosage; validate in compound.

High Tensile Strength & Modulus

The decomposition of CBS at 140–180°C generates active sulfurating species that efficiently insert sulfur into the polymer backbone, resulting in a high maximum torque (MH) on a rheometer [1]. Compared to unoptimized or purely thiazole-accelerated systems, CBS-cured rubbers achieve superior equilibrium swelling ratios and high tensile strengths (18–28 MPa), ensuring excellent mechanical durability.

Evidence DimensionTensile Strength
Target Compound Data18–28 MPa
Comparator Or BaselineUnoptimized thiazole systems (lower modulus)
Quantified DifferenceOptimized crosslink density for heavy-duty applications
ConditionsSulfur-cured SBR/NR systems measured via ASTM D412

Guarantees the mechanical durability required for demanding applications like tire treads and industrial belts.

Aquatic Toxicity
Reported
Fish LC₅₀ 5.4 mg/L; Algae EC₅₀ 0.9 mg/L
Requires containment protocols.
Regulatory review recommended.

Tire Tread & Carcass Manufacturing

CBS is the industry standard for tire production because its delayed action allows for the complex extrusion and shaping of tire components without scorching, followed by a rapid cure in the mold to achieve high-throughput production [1].

Heavy-Duty Conveyor Belts

The high crosslink density and excellent tensile strength provided by CBS make it ideal for industrial conveyor belts that require extreme abrasion resistance and dynamic fatigue life [2].

Extruded Hoses & Seals

The extended scorch safety of CBS ensures that thick-walled or complex extruded profiles do not prematurely cure during the high-shear extrusion process, significantly reducing defect rates[2].

REACH-Compliant Rubber Reformulation

For manufacturers transitioning away from toxic MBS/NOBS accelerators, CBS serves as a primary, regulatory-compliant substitute that maintains processing safety without generating carcinogenic nitrosamines [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Balanced Processing & Cure Cycle
Medium scorch safety, intermediate cure rate
Rheometer cure profile, process safety window
High-Modulus SBR Formulations
Crosslink density generation
Tensile modulus, hardness, crosslink density
Analytical & QC Reference Standard
Verified purity and identity
Method calibration, content verification

Physical Description

Other Solid; Dry Powder, Other Solid; Water or Solvent Wet Solid; Dry Powder; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals; NKRA
Cream-colored solid; [HSDB] Off-white powder or white to off-white granules; [MSDSonline]

Color/Form

CREAM-COLORED POWDER

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.07549087 Da

Monoisotopic Mass

264.07549087 Da

Heavy Atom Count

17

Density

1.27

Melting Point

93-100 °C

UNII

UCA53G94EV

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Thiohexam is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

95-33-0

Wikipedia

N-cyclohexyl-2-benzothiazosulfenamide

Methods of Manufacturing

REACTION OF 2-BENZOTHIAZOLESULFENYL CHLORIDE WITH CYCLOHEXYLAMINE

General Manufacturing Information

Synthetic Rubber Manufacturing
Rubber Product Manufacturing
Other (requires additional information)
Transportation Equipment Manufacturing
Wholesale and Retail Trade
2-Benzothiazolesulfenamide, N-cyclohexyl-: ACTIVE

Effect of oral Sulfenamide TS administration on prenatal development in rats

K Sitarek, B Berlińska, B Barański
PMID: 8792528   DOI: 10.1002/(SICI)1520-6866(1996)16:1<1::AID-TCM1>3.0.CO;2-M

Abstract

Sulfenamide TS (N-cyclohexyl-2-benzothiazolesulfenamide), accelerator of rubber vulcanization, was administered to female rats by gavage at doses of 50, 150, and 450 mg/kg (1%, 3%, and 8% of LD50) during organogenesis. The maternal toxicity of Sulfenamide TS was found at the highest dose of 450 mg/kg. Oral administration of this compound to female rats during organogenesis induced fetotoxic effects at doses of 50 mg/kg and higher. The dose-dependent increase in the frequency of fetuses/ litters with internal hydrocephalus was observed.


Screening study for repeated dose and reproductive/developmental toxicity of rubber accelerator, N,N-dicyclohexyl-2-benzothiazolesulfenamide, in rats

Makoto Ema, Yoshihiko Ito, Mariko Matsumoto, Akihiko Hirose, Eiichi Kamata
PMID: 17613004   DOI: 10.1080/01480540701374763

Abstract

A screening study for a vulcanization accelerator N,N-dicyclohexyl-2-benzothiazole-sulfenamide (DCBS) was performed in rats. Rats were given DCBS by gavage daily at 0, 6, 25, 100, or 400 mg/kg. Males were dosed for a total of 44 days beginning 14 days before mating. Females were dosed for a total of 40-51 days beginning 14 days before mating to day 3 of lactation. Toxicologic changes were significantly noted only at 400 mg/kg. Three females died. An increased incidence of females showing decreased locomotor activity, soil of the lower abdominal fur, and reddish tears was observed. A lowered body weight was found in males and females. Increased urinary ketones and serum inorganic phosphorus and decreased serum glutamate pyruvate transaminase in males were found. Increased absolute and relative weights of the kidneys in males and decreased absolute weight of the thymus in both sexes were noted. Significant fatty degeneration of the renal tubular epithelia, vacuolation of the adrenocortical cells, and atrophy of the spleen were observed in females. Significant decreases in the gestation index, numbers of corpura lutea, implantations, pups born and pups born alive, live birth index, and viability index were detected. It is concluded that the No Observed Adverse Effect Levels (NOAELs) for repeat dose and reproductive/developmental toxicity are 100 mg kg-1 day-1 in this screening study.


[Contact allergy to the rubber cure accelerator, thiohexam]

E Rudzki, T Napiórkowska
PMID: 6240668   DOI:

Abstract




Stability of the mercaptobenzothiazole compounds

C Hansson, G Agrup
PMID: 8428441   DOI: 10.1111/j.1600-0536.1993.tb03320.x

Abstract

An analytical quantitative high-pressure liquid chromatography (HPLC) method was developed for simultaneous determination of all mercaptobenzothiazole derivatives in the mercapto mix patch testing standard. The stability of the mercaptobenzothiazoles constituting the mercapto mix was studied both in petrolatum and in buffer solution at pH 6.5, with and without glutathione. In petrolatum vehicle, dibenzothiazyl disulfide was the dominant compound found in stored mercapto mix. In buffer solution at pH 6.5, 2-mercaptobenzothiazole and the sulfenamide derivatives morpholinyl mercaptobenzothiazole and N-cyclohexyl-2-benzothiazyl sulfenamide were converted into dibenzothiazyl disulfide. In the presence of glutathione, both the sulfenamide derivatives and the dibenzothiazyl disulfide were rapidly converted into 2-mercaptobenzothiazole. The findings explain the "cross-sensitivities" reported for the mercaptobenzothiazole group as a result of chemical reactions resulting in one main hapten. The use of a single substance for patch testing for mercaptobenzothiazole hypersensitivity is proposed.


[Absorption, distribution, metabolism and excretion of N-cyclohexyl-2-benzothiazyl sulfenamide (CBS), a vulcanizing accelerator, in rats]

T Adachi, A Tanaka, T Yamaha
PMID: 2748955   DOI: 10.3769/radioisotopes.38.5_255

Abstract

Absorption, distribution, metabolism and excretion were studied in rats following a single oral administration of N-cyclohexyl-2-benzothiazyl sulfenamide (CBS) at a dose of 250 mg/kg. About 65% and 24% of the dose were excreted into urine and feces, respectively, for 3 days after administration of labeled CBS (cyclohexyl-14C). Biliary excretion amounted to about 5% of the dose for 3 days. While about 92% of the dose was recovered in urine and feces at a ratio of 1:1 within 3 days when 14C-2CBS was given. No specific organ-affinity was observed in distribution study. Cyclohexylamine and 2-mercaptobenzothiazole were identified as urinary metabolites.


Evaluation of the teratogenic potential of the rubber accelerator N-cyclohexyl-2-benzothiazylsulfenamide in rats

M Ema, T Murai, T Itami, H Kawasaki, S Kanoh
PMID: 2745926   DOI: 10.1002/jat.2550090309

Abstract

The teratogenicity of N-cyclohexyl-2-benzothiazylsulfenamide (CBS) was studied in Wistar rats. Pregnant rats were given CBS at a dosage of 0.001, 0.01, 0.1 or 0.5% in the diet from Day 0 to Day 20 of pregnancy. Daily intakes of CBS were 0.7 mg kg-1 for the 0.001% group, 7.1 mg kg-1 for the 0.01% group, 69.6 mg kg-1 for the 0.1% group and 288.8 mg kg-1 for the 0.5% group. Maternal body weight gain during pregnancy in the 0.1 and 0.5% groups was significantly lowered. Food consumption during pregnancy in the CBS-treated groups, except for the 0.5% group, did not differ from that in the control group. Neither death nor clinical signs of toxicity were noted in the pregnant females of any group. Lowered weight in fetuses and the placentae were observed in the 0.5% group. There were no significant compound-related effects on the incidences of pre- and post-implantation losses and the number and ratio of live fetuses. Morphological examinations of the fetuses revealed no evidence of teratogenesis. It could be concluded that CBS possesses no adverse effects on the prenatal development of the offspring in rats at doses employed in the present study.


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